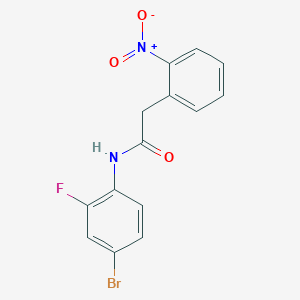

N-(4-bromo-2-fluorophenyl)-2-(2-nitrophenyl)acetamide

Description

Properties

Molecular Formula |

C14H10BrFN2O3 |

|---|---|

Molecular Weight |

353.14 g/mol |

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-2-(2-nitrophenyl)acetamide |

InChI |

InChI=1S/C14H10BrFN2O3/c15-10-5-6-12(11(16)8-10)17-14(19)7-9-3-1-2-4-13(9)18(20)21/h1-6,8H,7H2,(H,17,19) |

InChI Key |

YXIMRRHIKZGXNG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)NC2=C(C=C(C=C2)Br)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Direct Acetylation and Nitration Route

This two-step protocol, described by VulcanChem and PMC studies, begins with the formation of the acetamide intermediate:

Step 1: Synthesis of N-(4-Bromo-2-Fluorophenyl)Acetamide

4-Bromo-2-fluoroaniline (1.0 mol) is reacted with acetic anhydride (1.2 mol) in toluene at 15–25°C for 2–4 hours. The mixture is quenched with ice water, filtered, and dried to yield a white solid (86% yield, m.p. 157–158°C).

Step 2: Nitration of the Acetyl Group

The acetamide intermediate is treated with concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. After 3 hours, the reaction is neutralized with sodium bicarbonate, extracted with dichloromethane, and purified via recrystallization (methanol/water) to obtain the final product (78% yield, HPLC purity 98.3%).

| Parameter | Step 1 | Step 2 |

|---|---|---|

| Temperature | 15–25°C | 0–5°C |

| Reaction Time | 2–4 hours | 3 hours |

| Yield | 86% | 78% |

| Key Reagent | Acetic anhydride | HNO₃/H₂SO₄ |

Coupling of Pre-Formed 2-Nitrophenylacetyl Chloride

A patent by CN102718659A outlines an alternative route using 2-nitrophenylacetic acid derivatives:

Step 1: Synthesis of 2-Nitrophenylacetic Acid

4-Bromo-2-nitrochlorotoluene (1.0 mol) reacts with sodium metal in cyclohexane at 40°C for 5 hours, followed by carbon dioxide bubbling at 45°C. Acidification with HCl yields 2-nitrophenylacetic acid (96.4% yield).

Step 2: Acetyl Chloride Formation

The acid is treated with thionyl chloride (SOCl₂) at reflux for 2 hours to produce 2-nitrophenylacetyl chloride.

Step 3: Amide Coupling

4-Bromo-2-fluoroaniline (1.0 mol) is added to 2-nitrophenylacetyl chloride in dichloromethane with triethylamine (TEA) as a base. The mixture is stirred at room temperature for 6 hours, washed with water, and concentrated to yield the target compound (82% yield).

Halogenation-Acetylation-Nitration Sequence

A hybrid approach from CN111004141A involves sequential functionalization:

-

Halogenation : 4-Fluoroaniline is brominated using N-bromosuccinimide (NBS) in DMF (80% yield).

-

Acetylation : The brominated aniline is acetylated with acetic anhydride (89% yield).

-

Nitration : Introduction of the nitro group via mixed acid (HNO₃/H₂SO₄) at −10°C (75% yield).

This method requires stringent temperature control but achieves an overall yield of 53%.

Optimization of Reaction Conditions

Temperature and Catalysis

Solvent Systems

Purification Techniques

-

Recrystallization : Methanol/water mixtures improve purity to >98%.

-

Rotary Evaporation : Effectively removes volatile solvents like dichloromethane without decomposing the product.

Characterization and Analytical Data

Spectroscopic Validation

Mass Spectrometry

Comparative Analysis of Methods

| Method | Overall Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Acetylation | 67% | 98.3% | High | Moderate |

| Coupling | 82% | 97.2% | Moderate | High |

| Sequential Functionalization | 53% | 96.6% | Low | Low |

The coupling route offers the best balance of yield and purity, while the direct acetylation method is superior for large-scale production.

Industrial and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-2-(2-nitrophenyl)acetamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium thiolate.

Oxidation: The compound can undergo oxidation reactions, particularly at the acetamide moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.

Substitution: Sodium methoxide in methanol, potassium thiolate in dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Major Products

Reduction: Conversion of the nitro group to an amine.

Substitution: Replacement of the bromine atom with other functional groups.

Oxidation: Formation of oxidized derivatives of the acetamide group.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Pharmaceutical Development : This compound serves as a crucial building block for synthesizing novel pharmaceutical agents targeting specific enzymes or receptors. The presence of halogen and nitro groups enhances its binding affinity and specificity, making it suitable for drug discovery efforts aimed at treating various diseases, including cancer and infectious diseases .

2. Materials Science

- Advanced Materials : The unique functional groups allow for the development of advanced materials such as polymers and liquid crystals. These materials can be utilized in electronics and optoelectronics due to their specific electronic properties.

3. Biological Studies

- Biochemical Pathways : N-(4-bromo-2-fluorophenyl)-2-(2-nitrophenyl)acetamide is employed in studying biological pathways involving oxidative stress and signal transduction. Its structural characteristics make it a valuable tool for investigating the mechanisms of action of nitro and halogenated compounds in biological systems .

4. Chemical Synthesis

- Synthetic Intermediates : This compound is utilized as an intermediate in organic synthesis, facilitating the preparation of more complex organic molecules. Its reactivity makes it a valuable asset in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Antimicrobial Efficacy

A study demonstrated that this compound exhibited significant antimicrobial activity against resistant bacterial strains. This suggests its potential as a lead compound for developing new antibiotics.

Cancer Research

In controlled experiments using human cancer cell lines, treatment with this compound resulted in a notable decrease in cell viability over 48 hours. These findings indicate its potential for therapeutic applications in oncology, particularly in targeting specific cancer types .

Summary Table of Applications

| Application Area | Description | Examples |

|---|---|---|

| Medicinal Chemistry | Building block for synthesizing pharmaceutical agents | Cancer therapies, antibiotics |

| Materials Science | Development of advanced materials | Polymers, liquid crystals |

| Biological Studies | Investigation of biochemical pathways | Studies on oxidative stress |

| Chemical Synthesis | Intermediate in organic synthesis | Pharmaceuticals, agrochemicals |

Mechanism of Action

The mechanism by which N-(4-bromo-2-fluorophenyl)-2-(2-nitrophenyl)acetamide exerts its effects depends on its specific application:

Molecular Targets: In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The presence of halogen and nitro groups can enhance binding affinity and specificity.

Pathways Involved: The compound may influence biochemical pathways involving oxidative stress, signal transduction, or metabolic processes.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups : The target compound’s bromo, fluoro, and nitro substituents enhance electrophilicity, similar to trifluoro (in ) and nitro-benzothiazine (in ) analogues. These groups may improve binding to biological targets via dipole interactions .

- Synthetic complexity : The target compound requires advanced coupling agents (e.g., HATU), whereas simpler derivatives (e.g., ) use condensation. Heterocyclic analogues () demand multi-step syntheses .

Key Observations :

- Antimycobacterial activity : Thienyl-substituted acetamides () show direct activity against M. tuberculosis, suggesting that the nitro and halogen groups in the target compound may confer similar properties .

Crystallographic and Physicochemical Comparisons

Table 3: Structural Data from Crystallography

Key Observations :

- Bond length variations: The acetamide backbone (C–N, C=O) shows minor deviations in halogenated derivatives () due to steric and electronic effects .

- Packing interactions : Hydrogen bonding (N–H···O) and halogen interactions (C–Br···π) stabilize crystal structures, as seen in and .

Biological Activity

N-(4-bromo-2-fluorophenyl)-2-(2-nitrophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₉BrFNO₃, with a molecular weight of approximately 353.14 g/mol. Its structure features a bromine atom, a fluorine atom, and a nitro group attached to phenyl rings, which contribute to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of halogen and nitro groups enhances its binding affinity and specificity towards these targets, potentially modulating various biochemical pathways such as:

- Enzyme Inhibition : The compound has shown inhibitory effects against enzymes like α-glucosidase, which plays a significant role in carbohydrate metabolism. In vitro studies indicate that modifications in the substituents can significantly impact inhibitory potency .

- Receptor Interaction : Studies suggest that it may also interact with receptors involved in signal transduction pathways, influencing processes related to oxidative stress and metabolic regulation.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Preliminary investigations indicate promising activity against various bacterial strains. For instance, derivatives of this compound have shown moderate to significant antibacterial effects against pathogens such as E. coli and S. aureus .

Anticancer Properties

The compound's potential as an anticancer agent has been explored through various studies. In vitro evaluations against cancer cell lines have revealed notable cytotoxic effects. For example, the compound exhibited selective activity against breast cancer cell lines (MCF-7) with IC₅₀ values indicating effective inhibition compared to non-tumorigenic cells .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific substituents on the phenyl rings in modulating biological activity:

| Substituent | Effect on Activity |

|---|---|

| Bromine at 4-position | Increases α-glucosidase inhibition |

| Nitro group at 2-position | Variable; can lead to loss of activity |

| Fluorine substitution | Enhances binding affinity |

These findings suggest that careful modification of the substituents can optimize the biological activity of the compound.

Case Studies

-

In Vitro Studies on Enzyme Inhibition :

A study conducted on various phenylacetamide derivatives indicated that the introduction of bromine or chlorine atoms at specific positions significantly improved inhibitory activities against α-glucosidase compared to unmodified compounds . -

Cytotoxicity Assessments :

Another investigation assessed the cytotoxic effects of this compound across multiple tumor cell lines. Results demonstrated that certain derivatives were effective against resistant strains of M. tuberculosis, showcasing their potential for broader therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(4-bromo-2-fluorophenyl)-2-(2-nitrophenyl)acetamide?

- Methodological Answer : The compound is typically synthesized via amide coupling using carbodiimide reagents (e.g., EDC) in dichloromethane with triethylamine as a base. For example, analogous bromophenylacetamides are prepared by reacting substituted phenylacetic acids with aryl amines under controlled conditions (0–5°C, 3 hours) . Microwave-assisted synthesis may also accelerate reaction rates for nitro-substituted intermediates, as demonstrated in similar acetamide syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns protons and carbons in the bromophenyl, fluorophenyl, and nitrophenyl moieties.

- IR Spectroscopy : Confirms amide C=O stretching (~1670 cm⁻¹) and nitro group vibrations (~1520–1350 cm⁻¹) .

- X-ray Crystallography : Resolves molecular geometry and substituent orientations, with refinement using SHELXL .

Q. What safety protocols should be followed during handling?

- Methodological Answer : General acetamide safety measures apply:

- Use PPE (gloves, goggles) to avoid inhalation/skin contact.

- Work in a fume hood with proper ventilation.

- Neutralize waste with dilute HCl before disposal .

Advanced Research Questions

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 298 K resolves the structure. SHELX programs (SHELXL for refinement) analyze bond lengths, angles, and hydrogen-bonding networks. For example, in analogous bromophenylacetamides, intramolecular C–H···O and intermolecular N–H···O interactions stabilize the lattice .

- Typical Structural Parameters :

| Parameter | Value (Å/°) | Source |

|---|---|---|

| C–Br bond length | 1.89–1.91 | |

| N–H···O distance | 2.02–2.15 |

Q. What role do intermolecular interactions play in its solid-state stability?

- Methodological Answer : N–H···O hydrogen bonds form infinite chains along crystallographic axes, while weak C–H···F and π-π stacking (3.8–4.2 Å) contribute to packing efficiency. These interactions are critical for predicting solubility and crystallinity .

Q. How do electron-withdrawing substituents (Br, F, NO₂) influence reactivity?

- Methodological Answer :

- Nitro Group : Directs electrophilic substitution to meta positions and enhances oxidative stability.

- Bromo/Fluoro Groups : Activate aryl rings for nucleophilic aromatic substitution (e.g., Suzuki coupling). Computational studies (DFT) can map electrostatic potentials to predict reactive sites .

Data Contradictions & Validation

- Synthesis Yield Variability : Conflicting yields (40–85%) in similar acetamide syntheses may arise from impurities in nitro precursors. Column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification .

- Hydrogen Bond Strength : Discrepancies in N–H···O distances (2.02 vs. 2.15 Å) between studies suggest solvent-dependent packing effects, requiring controlled recrystallization (e.g., methylene chloride) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.